molecular formula C14H7ClF3IN2O2S B1392899 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1299607-80-9

4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392899
CAS No.: 1299607-80-9
M. Wt: 486.6 g/mol
InChI Key: CXRLKGOHZHTWRI-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1299607-80-9) is a high-value chemical building block for medicinal chemistry and antiviral research. This multifunctional compound features a pyrrolo[2,3-b]pyridine core (also known as 7-azaindole), a privileged scaffold in drug discovery due to its favorable electronic properties and strong binding interactions with biological targets . The structure is strategically functionalized with chloro and iodo substituents, making it an versatile intermediate for further derivatization via cross-coupling reactions, while the phenylsulfonyl group acts as a common protecting group for the pyrrole nitrogen . The incorporation of a trifluoromethyl group is of particular interest, as this moiety is known to significantly influence a compound's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity . This makes such derivatives highly valuable in the development of agrochemicals and pharmaceuticals . Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of Adaptor Associated Kinase 1 (AAK1) . AAK1 is a promising host-targeted therapeutic strategy for combating viral infections, as it regulates the intracellular trafficking of multiple unrelated RNA viruses, including Dengue and Ebola . Targeting such host factors can offer a higher barrier to viral resistance and potentially deliver broad-spectrum antiviral activity . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of novel antiviral agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3IN2O2S/c15-12-9(14(16,17)18)6-20-13-11(12)10(19)7-21(13)24(22,23)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRLKGOHZHTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134923
Record name 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-80-9
Record name 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with phenylboronic acid in a Suzuki reaction would yield a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 3, 4, 5, and the presence/absence of the phenylsulfonyl group. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound : 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 4-Cl, 5-CF₃, N1-SO₂Ph C₁₄H₈ClF₃IN₂O₂S 476.63 Halogen-rich intermediate for Suzuki couplings; high reactivity at I3 position
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-CF₃, N1-SO₂Ph C₁₄H₈ClF₃N₂O₂S 360.7 Lacks iodine; used in kinase inhibitor synthesis
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 5-CF₃ C₈H₄F₃IN₂ 312.03 Simpler analog; lacks Cl and SO₂Ph; intermediate for functionalization
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 4-Cl, 5-F, N1-SO₂Ph C₁₃H₇ClFIN₂O₂S 436.63 Fluoro substituent at C5 reduces lipophilicity compared to CF₃
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 3-NO₂, 5-(4-CF₃Ph) C₁₅H₉F₃N₃O₂ 320.25 Nitro group enables reduction to amines; aryl substituent enhances π-stacking
3-(3,4-Dimethoxyphenyl)-5-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (7l) 3,5-diaryl, N1-SO₂Ph C₂₈H₂₅N₂O₆S 541.58 Bulky aryl groups improve kinase inhibition; methoxy groups enhance solubility

Physicochemical and Pharmacological Properties

  • Lipophilicity : The trifluoromethyl group at C5 increases lipophilicity (logP ~3.5), enhancing membrane permeability. Iodo/chloro substituents further elevate hydrophobicity compared to fluoro analogs .
  • Reactivity : Iodine at C3 serves as a superior leaving group compared to bromine or chlorine, enabling efficient C–C bond formation in palladium-catalyzed reactions .

Biological Activity

4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1299607-80-9) is a synthetic compound belonging to the pyrrolopyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₄H₇ClF₃IN₂O₂S
  • Molecular Weight : 486.64 g/mol
  • CAS Number : 1299607-80-9

Biological Activity Overview

The biological activity of pyrrolopyridine derivatives has been widely studied, particularly in the context of their therapeutic potential. The specific compound exhibits several promising pharmacological properties:

Antitumor Activity

Research indicates that pyrrolopyridine derivatives can possess significant antitumor activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including ovarian and breast cancer cells. A study highlighted that certain derivatives exhibited moderate cytotoxicity against these cancer types while showing limited toxicity toward non-cancerous cells .

Antiviral and Antimicrobial Properties

Pyrrolopyridine derivatives have also been investigated for their antiviral activities. Some studies have reported moderate inhibition of HIV replication in vitro, suggesting that modifications to the phenyl ring can significantly influence antiviral efficacy . Additionally, certain derivatives have shown antimicrobial properties against various pathogens.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, compounds within this class may inhibit kinases or other enzymes critical for tumor progression or viral replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Key findings include:

  • Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly affect the compound's potency and selectivity against various biological targets.
  • Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with enhanced lipophilicity and bioavailability, contributing to improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolopyridine derivatives:

  • Anticancer Studies : A study conducted by Kalai et al. demonstrated that specific pyrrolopyridine derivatives exhibited cytotoxic effects against ovarian cancer cell lines while maintaining low toxicity to healthy cells .
  • Antiviral Activity : Research indicated that certain derivatives showed promising results in inhibiting HIV replication in vitro, with some compounds achieving an EC50 value below 10 µM .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds revealed favorable metabolic stability and clearance rates in animal models, suggesting potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step routes:

  • Halogenation : Iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or directed metalation strategies .
  • Sulfonylation : Introduction of the phenylsulfonyl group is performed using benzenesulfonyl chloride under basic conditions (e.g., NaH in CH2_2Cl2_2) to protect the pyrrole nitrogen .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., trifluoromethyl-substituted reagents) enable functionalization at the 5-position .
  • Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is critical for isolating intermediates .

Q. How can structural characterization be optimized for this compound?

  • Methodological Answer :

  • NMR Analysis : Use DMSO-d6d_6 as a solvent to resolve NH protons (δ ~13 ppm) and aromatic signals. Assign peaks via 1^1H-1^1H COSY and HSQC for complex splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting [M+H]+^+ ions .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, emphasizing R-factor convergence (<0.05) and validation of halogen/sulfonyl group geometries .

Q. What are common pitfalls in synthesizing halogenated pyrrolopyridines?

  • Methodological Answer :

  • Regioselectivity : Competing halogenation at adjacent positions (e.g., 3- vs. 4-chloro) may occur; directing groups (e.g., sulfonyl) or steric blocking agents (e.g., TMS) can improve selectivity .
  • Stability : Iodo-substituted intermediates are light-sensitive; reactions should be conducted under argon with amber glassware .

Advanced Research Questions

Q. How do substituents (Cl, I, CF3_3, phenylsulfonyl) influence biological activity?

  • Methodological Answer :

  • Trifluoromethyl (CF3_3) : Enhances metabolic stability and hydrophobic interactions with targets (e.g., kinase ATP pockets). Compare IC50_{50} values of CF3_3- vs. CH3_3-substituted analogs in enzymatic assays .
  • Phenylsulfonyl Group : Acts as a directing group for synthesis and may modulate solubility. Replace with methylsulfonyl or tosyl groups to study pharmacokinetic effects .
  • Halogens (Cl, I) : Iodine’s bulkiness affects binding kinetics; chlorine’s electronegativity impacts electronic density. Use DFT calculations to map electrostatic potential surfaces .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :

  • Orthogonal Assays : Validate inhibitory activity across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects .
  • Crystallographic Overlays : Compare X-ray structures of analogs bound to targets (e.g., FGFR1) to identify critical substituent-protein interactions (e.g., hydrogen bonds with CF3_3) .

Q. What advanced techniques optimize reaction yields for multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to maximize yields. For Suzuki couplings, Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O often outperforms other conditions .
  • In Situ Monitoring : Use LC-MS to track intermediates and abort reactions if undesired byproducts (e.g., dehalogenated species) exceed 5% .

Q. How to validate crystallographic data for halogen-bonding interactions?

  • Methodological Answer :

  • Electron Density Maps : Analyze residual density peaks (>3σ) near iodine atoms to confirm halogen bonding with adjacent residues (e.g., backbone carbonyls) .
  • Thermal Ellipsoids : Ensure anisotropic displacement parameters (Uiso^{iso}) for iodine are <0.05 Å2^2, indicating stable positioning .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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